molecular formula C18H11FN4O2S B2531734 (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 450353-24-9

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2531734
CAS No.: 450353-24-9
M. Wt: 366.37
InChI Key: GXYZWAURCIBBRD-RAXLEYEMSA-N
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Description

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Introduction of the nitrophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the acrylonitrile moiety: This can be done via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

    Coupling with the fluorophenylamine: This step might involve a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound might participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Conditions may vary, but typical reagents include halogens, nucleophiles, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-((3-bromophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

(Z)-3-(3-fluoroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O2S/c19-14-2-1-3-15(8-14)21-10-13(9-20)18-22-17(11-26-18)12-4-6-16(7-5-12)23(24)25/h1-8,10-11,21H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYZWAURCIBBRD-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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